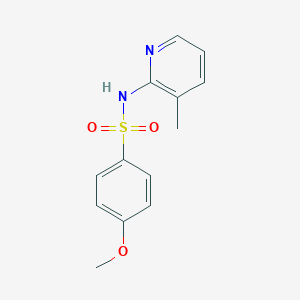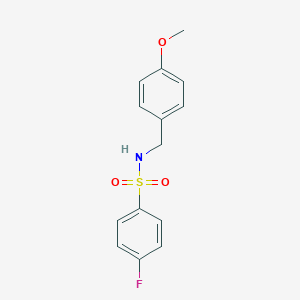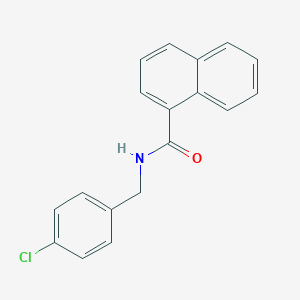![molecular formula C16H15ClN2O2S B239946 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCT251545 and belongs to the class of cyclopenta[b]thiophene derivatives.
作用機序
The mechanism of action of CCT251545 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a role in the development of cancer. By inhibiting BRD4, CCT251545 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CCT251545 has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. CCT251545 has also been shown to reduce inflammation and pain in animal models.
実験室実験の利点と制限
One advantage of using CCT251545 in lab experiments is its specificity for BRD4. This allows researchers to study the effects of inhibiting BRD4 without affecting other proteins. However, one limitation of using CCT251545 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of CCT251545. Another area of research is the investigation of the potential use of CCT251545 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the long-term effects of CCT251545 on the human body.
In conclusion, CCT251545 is a chemical compound that has shown promise as a potential therapeutic agent for cancer and inflammation. Its mechanism of action involves the inhibition of BRD4, and it has been found to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on CCT251545 that could lead to the development of new treatments for cancer and other diseases.
合成法
The synthesis of CCT251545 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield CCT251545. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
CCT251545 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anticancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer and pancreatic cancer. CCT251545 has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
製品名 |
2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
|---|---|
分子式 |
C16H15ClN2O2S |
分子量 |
334.8 g/mol |
IUPAC名 |
2-[[2-(4-chlorophenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c17-10-6-4-9(5-7-10)8-13(20)19-16-14(15(18)21)11-2-1-3-12(11)22-16/h4-7H,1-3,8H2,(H2,18,21)(H,19,20) |
InChIキー |
GCSCFZPXLWCVML-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |
正規SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239863.png)
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B239867.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B239869.png)
![N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239872.png)
![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)
![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239887.png)





